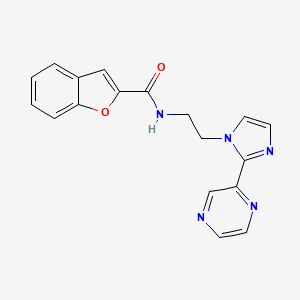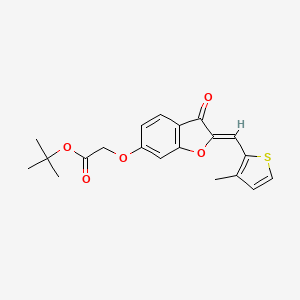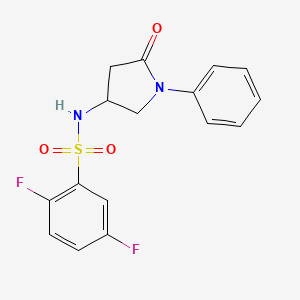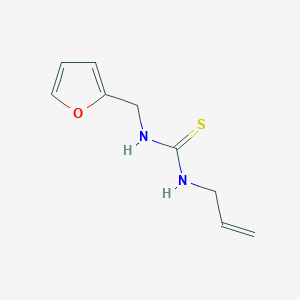![molecular formula C17H27N5O2 B2391235 1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione CAS No. 851937-47-8](/img/structure/B2391235.png)
1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione is a chemical compound that belongs to the class of xanthine derivatives. It is commonly referred to as theophylline, and it is a natural product found in tea leaves. Theophylline has been extensively studied due to its therapeutic potential in the treatment of respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD).
Mécanisme D'action
Theophylline works by inhibiting the enzyme phosphodiesterase, which is responsible for breaking down cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, theophylline increases the levels of cAMP, which leads to the relaxation of the smooth muscles in the airways. Theophylline also has anti-inflammatory effects, which may contribute to its therapeutic effects in respiratory diseases.
Biochemical and Physiological Effects:
Theophylline has a number of biochemical and physiological effects in addition to its bronchodilator and anti-inflammatory effects. It has been shown to increase heart rate and contractility, which may be beneficial in the treatment of heart failure. Theophylline also has diuretic effects, which can be useful in the treatment of edema. However, these effects must be carefully monitored, as theophylline can cause adverse effects, such as arrhythmias and seizures, at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
Theophylline is a widely studied compound, and its effects have been well characterized in vitro and in vivo. It is relatively inexpensive and easy to obtain, making it a useful tool for researchers. However, theophylline has a narrow therapeutic window, and its effects can vary depending on the dose and route of administration. Additionally, theophylline can interact with other medications, such as antibiotics and corticosteroids, which can complicate experimental design.
Orientations Futures
There are a number of future directions for research on theophylline. One area of interest is the development of new formulations and delivery methods, such as sustained-release formulations and inhalation therapies. Another area of interest is the identification of new therapeutic targets for theophylline, such as its potential role in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanisms of action of theophylline and its effects on different organ systems.
Méthodes De Synthèse
Theophylline can be synthesized from xanthine, which is a naturally occurring purine base found in caffeine, theobromine, and uric acid. The synthesis of theophylline involves the alkylation of xanthine with 3-methylpiperidine and propyl bromide, followed by the oxidation of the resulting intermediate with potassium permanganate. The final product is purified by recrystallization from hot water.
Applications De Recherche Scientifique
Theophylline has been extensively studied for its pharmacological effects on the respiratory system. It acts as a bronchodilator, which means it relaxes the smooth muscles in the airways, allowing for easier breathing. Theophylline has been shown to improve lung function in patients with asthma and 1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione, and it is often used in combination with other medications, such as inhaled corticosteroids and beta-agonists.
Propriétés
IUPAC Name |
1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-5-8-22-13(11-21-9-6-7-12(2)10-21)18-15-14(22)16(23)20(4)17(24)19(15)3/h12H,5-11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXQSMPHIGILFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCC(C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Fluoro-4-methylphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2391154.png)
![2-[5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2391157.png)
![2-(3-tosylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2391158.png)
![N-(3-Ethoxyspiro[3.3]heptan-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2391159.png)
![Tert-butyl 2-[(2-acetamidoethyl)amino]propanoate hydrochloride](/img/structure/B2391160.png)

![1-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B2391163.png)






